3-Methylthieno[3,2-c]pyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3,(H2,9,10) |
InChI Key |
DZGDGUWWCWHXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)N |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Studies for 3 Methylthieno 3,2 C Pyridin 4 Amine
Nucleophilic Reactivity of the Amine Moiety and Pyridine (B92270) Nitrogen
The nucleophilicity of 3-Methylthieno[3,2-c]pyridin-4-amine is centered on two key locations: the exocyclic amine group and the nitrogen atom of the pyridine ring. The lone pair of electrons on the amine nitrogen makes it a potent nucleophile, capable of participating in a variety of reactions. This reactivity is somewhat modulated by the electron-donating effect of the adjacent methyl group and the fused thiophene (B33073) ring, which can increase the electron density on the pyridine ring system.
In contrast, the pyridine nitrogen, with its lone pair residing in an sp² hybrid orbital, is generally less basic and nucleophilic than a typical alkylamine. libretexts.org This is a characteristic feature of pyridine and its derivatives, where the nitrogen's electronegativity and the aromatic system's electron-withdrawing nature diminish its ability to donate its lone pair. libretexts.org However, under certain conditions, such as in the presence of strong acids or alkylating agents, the pyridine nitrogen can still act as a nucleophile.
The relative nucleophilicity of these two sites can be influenced by the reaction conditions. For instance, in acidic media, the more basic amine group is likely to be protonated first, deactivating it towards electrophilic attack and potentially favoring reactions at the pyridine nitrogen. Conversely, under neutral or basic conditions, the amine group is expected to be the primary site of nucleophilic attack. The direct synthesis of N-substituted 3-amino-4-halopyridines can be challenging due to the reduced reactivity of the amine in reductive amination and base-promoted alkylation reactions. nih.gov
Table 1: Comparison of Nucleophilic Sites
| Nucleophilic Site | Hybridization | Relative Basicity | Reactivity |
| 4-Amine Nitrogen | sp² (approx.) | More Basic | High |
| Pyridine Nitrogen | sp² | Less Basic | Moderate |
Electrophilic Aromatic Substitution Patterns on the Thiophene and Pyridine Rings
Electrophilic aromatic substitution (EAS) on the this compound scaffold is a complex affair due to the presence of two aromatic rings and multiple substituents. The pyridine ring, in general, is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orglibretexts.org When substitution does occur on an unsubstituted pyridine, it typically directs to the 3-position (C-3) to avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen. libretexts.orgquora.com
However, in this compound, the powerful activating and ortho-, para-directing amino group at the 4-position, along with the activating methyl group at the 3-position, will strongly influence the regioselectivity of EAS reactions. The amino group will direct incoming electrophiles to the positions ortho and para to it. The ortho position is occupied by the methyl group and the fused thiophene ring, while the para position is the nitrogen atom of the pyridine ring. Therefore, substitution is most likely to occur at the available ortho position, which is C-5 of the pyridine ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Predicted Position of Attack | Rationale |
| Pyridine | C-5 | Strong activating effect of the 4-amino group directing ortho. |
| Thiophene | C-2 or C-7 | Inherent reactivity of thiophene and directing effect of the sulfur atom. |
Cycloaddition and Condensation Reactions in Complex Molecule Construction
The functional groups present in this compound, namely the primary amine and the aromatic rings, make it a valuable building block for the synthesis of more complex molecules through cycloaddition and condensation reactions.
The primary amine group can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can then serve as intermediates for further transformations. For example, condensation with β-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the original thienopyridine scaffold. Three-component condensation reactions involving an amine, a carbonyl compound, and a third component are also a plausible route to complex structures. researchgate.net
While specific examples of cycloaddition reactions involving this compound are not extensively documented, the aromatic system could potentially participate in [4+2] cycloaddition (Diels-Alder) reactions, although this is generally difficult for pyridines unless they are activated with electron-withdrawing groups or the reaction is performed intramolecularly. More likely are [3+2] cycloaddition reactions where the thienopyridine system acts as the 2π component. For instance, reaction with azides or nitrile oxides could lead to the formation of triazole or oxadiazole rings, respectively. The development of pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reactions has opened new avenues for the synthesis of pyridine bioisosteres. chemrxiv.org Furthermore, oxidative [3+2] cycloaddition of alkynes with in situ generated pyridinium-N-imines has been shown to produce pyrazolo[1,5-a]pyridines. mdpi.com
Mechanistic Investigations of Unusual Oxidative Dimerization Pathways
Interestingly, related compounds, specifically 3-aminothieno[2,3-b]pyridine-2-carboxamides, have been shown to undergo an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (bleach). nih.gov This reaction proceeds with the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to a complex polyheterocyclic structure. nih.gov Notably, the pyridine nitrogen and the sulfur atom are not involved in this oxidation process. nih.gov
Two plausible mechanistic pathways have been proposed for this transformation. The first mechanism suggests an initial reaction with hypochlorous acid (HOCl), generated from the hydrolysis of NaOCl. The second proposed mechanism also involves initial interaction with an electrophilic chlorine species. The reaction is highly regio- and stereoselective, yielding only one of eight possible enantiomeric pairs. nih.gov The exact pathway and the factors governing the stereoselectivity are subjects of ongoing investigation. These findings suggest that this compound could potentially undergo similar oxidative coupling reactions, providing a route to novel and complex dimeric structures.
Advanced Spectroscopic and Analytical Research Methodologies for 3 Methylthieno 3,2 C Pyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 3-Methylthieno[3,2-c]pyridin-4-amine, both ¹H and ¹³C NMR would provide critical information about the electronic environment and connectivity of each atom.
¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For the illustrative compound, N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide, the proton spectrum would be expected to show distinct signals for the methyl group, the protons on the thieno[3,2-c]pyridine (B143518) core, and the protons on the fluorophenyl ring. The chemical shifts (δ) would be influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the illustrative compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum would help to identify the carbon atoms in the aromatic rings, the methyl group, and the amide carbonyl group.
Illustrative ¹H and ¹³C NMR Data for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH₃ | 2.45 (s, 3H) | 16.5 |
| H-2 | 7.15 (s, 1H) | 125.8 |
| H-6 | 8.35 (d, J=5.5 Hz, 1H) | 145.2 |
| H-7 | 7.85 (d, J=5.5 Hz, 1H) | 118.9 |
| NH | 10.25 (s, 1H) | - |
| Ar-H | 7.75 (m, 2H) | 122.5 (d, J=8.5 Hz) |
| Ar-H | 7.25 (m, 2H) | 115.8 (d, J=22.5 Hz) |
| C-3 | - | 135.4 |
| C-3a | - | 128.7 |
| C-4 | - | 162.1 (C=O) |
| C-7a | - | 148.9 |
| C-7b | - | 138.1 |
| C-Ar (C-F) | - | 160.5 (d, J=245.5 Hz) |
| C-Ar (C-N) | - | 134.5 |
| C=O (amide) | - | 165.3 |
Data is hypothetical and based on typical chemical shifts for similar structures.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₈N₂S, the expected exact mass would be approximately 164.0435.
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the compound's structure. For the illustrative compound, N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide, characteristic fragmentation patterns would be expected, such as the loss of the fluorophenylamino group or cleavage of the amide bond.
Illustrative HRMS Data for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
| Parameter | Value |
| Molecular Formula | C₁₆H₁₁FN₂O₂S |
| Calculated Exact Mass | 314.0525 |
| Observed Exact Mass [M+H]⁺ | 314.0528 |
| Major Fragment Ions (m/z) | 203.02, 175.02, 111.04 |
Data is hypothetical and based on typical values for similar structures.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the methyl and aromatic groups, C=C and C=N stretching vibrations of the aromatic rings, and C-S stretching of the thiophene (B33073) ring.
For the illustrative compound, N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide, the IR spectrum would additionally show strong absorption bands for the C=O stretching of the amide and the lactam functionalities, as well as the N-H stretching of the amide.
Illustrative IR Spectroscopy Data for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=O Stretch (Lactam) | 1680 - 1720 |
| C=C and C=N Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-F Stretch | 1000 - 1400 |
Data is hypothetical and based on typical values for similar structures.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur would be compared to the theoretical percentages calculated from the molecular formula. For this compound (C₈H₈N₂S), the theoretical elemental composition would be approximately:
Carbon (C): 58.51%
Hydrogen (H): 4.91%
Nitrogen (N): 17.06%
Sulfur (S): 19.52%
A close correlation between the experimental and theoretical values would confirm the purity and elemental composition of the synthesized compound.
Illustrative Elemental Analysis Data for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide (C₁₆H₁₁FN₂O₂S)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.14 | 61.10 |
| Hydrogen (H) | 3.53 | 3.55 |
| Nitrogen (N) | 8.91 | 8.88 |
| Sulfur (S) | 10.20 | 10.23 |
Data is hypothetical and based on typical experimental tolerances.
X-ray Crystallography for Solid-State Structure Determination
For the illustrative compound, N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide, X-ray crystallography would reveal the planarity of the thieno[3,2-c]pyridine ring system, the conformation of the fluorophenyl group relative to the core, and any hydrogen bonding networks in the crystal lattice.
Illustrative X-ray Crystallography Data for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 13.789 |
| β (°) | 105.34 |
| Z | 4 |
| R-factor | < 0.05 |
Data is hypothetical and represents typical values for a small organic molecule.
Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Separation
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. A pure sample of this compound would ideally show a single sharp peak under various chromatographic conditions.
The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase, flow rate, and temperature). These techniques can be coupled with a variety of detectors, such as UV-Vis or mass spectrometry, to provide further information about the analyte.
Illustrative HPLC Purity Analysis for N-(4-fluorophenyl)-3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxamide
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.5 minutes |
| Purity | >99% (by peak area) |
Data is hypothetical and represents a typical HPLC analysis.
Theoretical and Computational Investigations of 3 Methylthieno 3,2 C Pyridin 4 Amine and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of 3-Methylthieno[3,2-c]pyridin-4-amine and its derivatives. researchgate.net These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net By modeling the distribution of electrons within the molecule, DFT can predict the most stable three-dimensional arrangement of atoms (conformation) and provide insights into the molecule's reactivity and intermolecular interactions. For instance, calculations on related pyridine (B92270) derivatives have been used to elucidate structures and analyze spectroscopic data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. gardp.orgwikipedia.org The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. gardp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. This analysis is instrumental in predicting how derivatives of this compound might interact with biological targets. researchgate.net
| Orbital | Significance in Molecular Reactivity |
| HOMO | Highest Occupied Molecular Orbital. Determines the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital. Determines the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A large gap indicates high molecular stability and low reactivity. |
Electrostatic Potential Surface and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its relative polarity. Different colors on the MEP surface represent varying potential values. Typically, red regions indicate negative electrostatic potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential.
For derivatives of this compound, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. This information is vital for understanding the molecule's interactions with its biological target and for designing modifications to enhance binding affinity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. sciforschenonline.org This method is widely applied to thieno[2,3-b]pyridine (B153569) and related heterocyclic systems to understand their mechanism of action. wikipedia.orgdundee.ac.uk For this compound derivatives, docking simulations can predict how these compounds fit into the active site of a specific biological target.
The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on their steric and energetic compatibility. The results provide insights into key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. sciforschenonline.org For example, docking studies on similar thieno[3,4-d]pyrimidine (B1628787) inhibitors have identified critical amino acid residues (like Leu100, Lys101, and Phe227) that are essential for binding to reverse transcriptase. sciforschenonline.org This knowledge is invaluable for structure-based drug design, enabling chemists to rationally modify the ligand's structure to improve its potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. csmres.co.uk By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties or structural features that are critical for the desired biological effect. These models can then be used to predict the activity of newly designed, unsynthesized compounds.
For thienopyridine and thienopyrimidine derivatives, QSAR studies have successfully identified key descriptors—such as dipole moment and specific structural indices—that correlate with their activity against various targets, including adenosine (B11128) receptors. csmres.co.uk
Comparative Molecular Field Analysis (CoMFA) and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the structure-activity relationships of a set of ligands. These methods align a series of molecules and calculate their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA).
The resulting data is used to generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMFA/CoMSIA study on thienopyrimidines as H1 receptor antagonists revealed that specific steric and electrostatic fields were crucial for activity. The models are validated statistically, with parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the model's predictive power. Such models provide a visual and quantitative guide for optimizing the structure of this compound derivatives to achieve higher potency.
| 3D-QSAR Field | Description |
| Steric Field | Represents the spatial arrangement and bulk of the molecule. |
| Electrostatic Field | Represents the distribution of positive and negative charges. |
| Hydrophobic Field | Represents the water-repelling characteristics of different molecular regions. |
| Hydrogen Bond Donor Field | Indicates regions where the molecule can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Field | Indicates regions where the molecule can accept a hydrogen bond. |
Ligand Efficiency and Ligand Lipophilicity Efficiency Calculations in Compound Optimization
In the process of drug discovery, it is not enough for a compound to be potent; it must also possess a balanced profile of physicochemical properties. Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are key metrics used to assess the quality of a compound during the optimization process.
Ligand Efficiency (LE) measures the binding affinity of a compound per non-hydrogen atom. csmres.co.uk It helps in identifying compounds that achieve high potency with a relatively small size, which is a desirable trait for developing drug candidates with good pharmacokinetic properties. A higher LE value indicates a more efficient binding of the ligand to its target. gardp.org
Ligand Lipophilicity Efficiency (LLE) relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). wikipedia.org Since high lipophilicity can lead to issues like poor solubility, metabolic instability, and off-target toxicity, LLE is used to guide the optimization of potency while controlling the increase in lipophilicity. wikipedia.org A higher LLE value suggests that the compound's potency is achieved without excessive lipophilicity, making it a more promising candidate for further development.
| Metric | Formula | Significance in Drug Design |
| Ligand Efficiency (LE) | LE = - (ΔG) / N | Normalizes binding affinity by the number of non-hydrogen atoms (N), prioritizing smaller, more efficient binders. csmres.co.uk |
| Ligand Lipophilicity Efficiency (LLE) | LLE = pIC50 - logP | Balances potency (pIC50) against lipophilicity (logP), guiding towards compounds with optimal ADMET properties. |
By employing these theoretical and computational tools, researchers can gain a comprehensive understanding of the structure-activity landscape of this compound and its derivatives, facilitating the rational design of novel and more effective therapeutic agents.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic nature of molecules and their interactions over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and their binding dynamics with biological targets, which is instrumental in the rational design of new therapeutic agents.
MD simulations on thienopyridine derivatives, a class to which this compound belongs, have been employed to explore their behavior in complex biological environments. These simulations can reveal the stability of ligand-protein complexes, identify key amino acid residues involved in binding, and characterize the conformational changes that occur upon binding. dntb.gov.uarsc.org Such studies are crucial for optimizing the affinity and selectivity of these compounds for their intended molecular targets.
Conformational Sampling:
The conformational landscape of a molecule dictates its ability to bind to a specific target. MD simulations allow for an exhaustive exploration of the possible conformations of this compound and its analogs in a simulated physiological environment. By analyzing the trajectory of the molecule over time, researchers can identify the most stable and frequently adopted conformations. This information is vital for understanding the structure-activity relationship (SAR) of these compounds. For instance, studies on related thieno[3,2-c]pyran analogs have utilized MD simulations to examine conformational changes upon binding to enzymes like SIRT6 and COX-2. dntb.gov.ua The root-mean-square deviation (RMSD) of the molecule's backbone atoms is often calculated to assess its structural stability over the simulation period. dntb.gov.ua
Binding Dynamics:
Once a promising binding pose is identified through techniques like molecular docking, MD simulations are used to refine this model and study the dynamics of the interaction. These simulations can predict the binding free energy, which is a measure of the affinity of the compound for its target. Furthermore, they provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In studies of similar thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were crucial in exploring the possible binding modes and identifying key stabilizing residues like Asn535. rsc.org Similarly, for thieno[2,3-b]pyridine inhibitors of c-Src, molecular modeling and X-ray crystallography were used to hypothesize the ligand's orientation and interactions within the ATP binding pocket. nih.gov These insights are invaluable for the rational design of new derivatives with improved potency and selectivity. The analysis of the simulation can highlight the importance of specific functional groups on the thienopyridine scaffold for target engagement. nih.gov
The following tables present hypothetical yet representative data that would be generated from MD simulations of a this compound derivative in complex with a target protein.
Table 1: Conformational Analysis of a this compound Derivative
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the molecular dynamics simulation. |
| Average RMSD | 1.5 Å | The average root-mean-square deviation of the ligand's heavy atoms from the initial docked pose, indicating the stability of the binding conformation. |
| Radius of Gyration | 3.2 Å | A measure of the compactness of the ligand's structure during the simulation. |
| Predominant Dihedral Angle (C2-C3-N4-C5) | 175° | The most frequently observed torsion angle, defining the orientation of the amine substituent relative to the thienopyridine core. |
Table 2: Binding Interaction Analysis of a this compound Derivative with a Kinase Target
| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |
| GLU98 | Hydrogen Bond | 95.2 | 2.8 |
| LEU75 | Hydrophobic | >90 | 3.5 |
| VAL83 | Hydrophobic | >90 | 3.8 |
| LYS77 | Hydrogen Bond | 78.5 | 3.1 |
| ASP165 | Salt Bridge | 65.0 | 4.2 |
These tables illustrate the type of detailed information that can be extracted from MD simulations, providing a quantitative basis for understanding the conformational preferences and binding modes of this compound and its derivatives. This, in turn, guides the synthesis of new compounds with potentially enhanced biological activity. rsc.org
Structure Activity Relationship Sar Studies of 3 Methylthieno 3,2 C Pyridin 4 Amine Analogs
Systematic Modification Strategies for Potency and Selectivity Enhancement
Systematic modification of the 3-methylthieno[3,2-c]pyridin-4-amine scaffold is a key strategy for enhancing potency and selectivity. Researchers have focused on several key positions within the molecule to fine-tune its properties.
The thienopyridine core is a versatile scaffold, and substitutions at various positions can significantly alter its biological activity.
C3 Position: The methyl group at the C3 position is a common feature in this series of compounds. Modifications at this position can influence the molecule's interaction with its biological target.
C4 Position: The amine group at the C4 position is crucial for the activity of many thienopyridine derivatives. It often acts as a key hydrogen bond donor.
C6 Position: The C6 position of the thienopyridine core has been a focal point for introducing a variety of substituents to modulate the pharmacological profile. For instance, in the development of inhibitors for the epidermal growth factor receptor (EGFR), a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) moiety serves as an important structural backbone. nih.gov
The introduction of different substituent groups, such as alkyl, aryl, and heteroaryl moieties, has been shown to have a profound impact on the biological activity of thienopyridine analogs.
Alkyl Substituents: The nature of alkyl groups can affect the lipophilicity and steric profile of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target.
Aryl and Heteroaryl Substituents: The incorporation of aryl and heteroaryl groups can introduce additional binding interactions, such as pi-stacking, and can also be used to fine-tune the electronic properties of the molecule. For example, in the context of antiplatelet agents, the thienopyridine scaffold is a key component of drugs that inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) receptor. nih.gov
The interplay between hydrogen bonding and steric hindrance is a critical determinant of the binding affinity and selectivity of this compound analogs.
Hydrogen Bonding: The amine group at the C4 position is a key hydrogen bond donor. The strength and geometry of this interaction can be modulated by the surrounding substituents. The ability of a molecule to form favorable hydrogen bonds with its receptor is often a key contributor to its binding affinity. nih.gov
Steric Hindrance: The size and shape of substituents can create steric hindrance, which can either be detrimental or beneficial to binding. In some cases, steric bulk can be used to prevent a molecule from binding to off-target receptors, thereby improving its selectivity. rsc.org The balance between achieving optimal hydrogen bonding and avoiding unfavorable steric clashes is a central challenge in drug design. nih.gov
Rational Design Principles for Novel this compound Derivatives Based on SAR Insights
The insights gained from SAR studies have been instrumental in the rational design of novel this compound derivatives with improved properties. By understanding which structural features are critical for activity and selectivity, medicinal chemists can design new compounds with a higher probability of success.
For example, the development of more potent and selective antiplatelet agents has been guided by SAR data from earlier generations of thienopyridine drugs. nih.gov Similarly, in the field of oncology, the design of new EGFR inhibitors has been informed by the SAR of existing thienopyrimidine and thienopyridine-based compounds. researchgate.netnih.gov
Table 1: SAR Insights for Rational Design
| Structural Modification | Rationale | Desired Outcome |
|---|---|---|
| Substitution at C6 | Introduce diverse functional groups | Modulate potency and selectivity |
| Variation of C3-substituent | Optimize steric and electronic properties | Enhance binding affinity |
| Modification of C4-amine | Fine-tune hydrogen bonding interactions | Improve receptor engagement |
| Introduction of aryl/heteroaryl groups | Explore additional binding pockets | Increase potency and target specificity |
Mechanistic Elucidation of Observed SAR Trends
Understanding the mechanistic basis of observed SAR trends is crucial for the development of predictive models that can guide future drug discovery efforts. This often involves a combination of experimental techniques and computational modeling.
X-ray Crystallography: Co-crystallization of thienopyridine analogs with their target proteins can provide a detailed picture of the binding mode at the atomic level, revealing key interactions that contribute to affinity and selectivity.
Molecular Modeling: Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding poses of new analogs and to rationalize observed SAR trends. These models can help to explain, for example, why a particular substituent enhances or diminishes activity.
By integrating experimental SAR data with mechanistic insights, researchers can build a comprehensive understanding of how this compound and its analogs interact with their biological targets, paving the way for the design of next-generation therapeutics.
Exploration of 3 Methylthieno 3,2 C Pyridin 4 Amine in Advanced Chemical Biology Research
Investigation as Molecular Probes for Diverse Biological Targets
The versatility of the thienopyridine scaffold makes it an excellent foundation for the development of molecular probes—small molecules used to study and identify the function of biological targets. Derivatives of thieno[2,3-b]pyridine (B153569), an isomer of the core compound, have been identified as potent, non-competitive inhibitors of the Epac protein, a key mediator in various cellular signaling pathways. google.comnih.gov These inhibitors have been shown to block the activation of Epac's downstream effectors, such as Rap1, making them valuable tools for dissecting the role of Epac in inflammation, cancer, and vascular diseases. google.comnih.gov
Furthermore, the thieno[2,3-b]pyridine framework has been explored for its potential to target a range of other biological molecules, including G protein-coupled receptors (GPCRs), the P2Y12 platelet receptor, and the DNA repair enzyme tyrosyl DNA phosphodiesterase 1. google.com In the field of infectious diseases, 3-aminothieno[2,3-b]pyridine-2-carboxamides were identified as a promising chemical series for exploring inhibitors against Mycobacterium tuberculosis, showing activity against a strain with reduced expression of the essential signal peptidase LepB. This highlights the utility of the thienopyridine core in developing new chemical matter to investigate novel antibacterial targets.
Modulatory Effects on Enzyme Activity and Inhibition Mechanisms
The 3-Methylthieno[3,2-c]pyridin-4-amine scaffold has been a focal point for designing potent and selective enzyme inhibitors, particularly targeting kinases, which are critical regulators of cell signaling.
A significant area of research has been the development of thieno[3,2-c]pyridin-4-amine (B1356683) derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation. nih.gov A novel series of compounds bearing the thieno[3,2-c]pyridin-4-amine framework as the core scaffold were designed and synthesized, yielding inhibitors with potent in vitro activity against the BTK enzyme. nih.govnih.gov One of the most potent compounds identified, compound 14g , demonstrated an IC₅₀ value of 12.8 nM. nih.govnih.gov Further structure-activity relationship (SAR) studies on 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines revealed that substitutions at the 7-position with a pyrazol-4-yl group led to high BTK inhibition. nih.gov Compound 13b from this series showed an excellent IC₅₀ of 11.8 nM and demonstrated good kinase selectivity. nih.gov
| Compound | Structure/Substitution | BTK IC₅₀ (nM) | Reference |
|---|---|---|---|
| 14g | Thieno[3,2-c]pyridin-4-amine core | 12.8 | nih.govnih.gov |
| 13b | 7-pyrazol-4-yl substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine | 11.8 | nih.gov |
Phosphoinositide 5-phosphate 4-kinase gamma (PI5P4Kγ) is a lipid kinase involved in cellular signaling and has been proposed as a therapeutic target in cancer and neurodegenerative diseases. nih.gov While various scaffolds have been investigated as PI5P4Kγ inhibitors, literature specifically detailing the inhibitory activity of this compound or its direct derivatives against PI5P4Kγ is not prominent. Research on related isomeric scaffolds, such as thieno[2,3-b]pyridines, has identified them as targeting phosphoinositide specific phospholipase C (pi-PLC), another enzyme in phosphoinositide signaling. nih.gov However, a direct link for the thieno[3,2-c]pyridine (B143518) core as a PI5P4Kγ inhibitor remains an area for future investigation.
Phosphodiesterase 7 (PDE7) is a cAMP-specific phosphodiesterase that has emerged as a target for inflammatory diseases. mdpi.com Research into PDE7 inhibitors has led to the discovery of potent compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is an isomer of the thieno[3,2-c]pyridine system. mdpi.com These studies revealed that an isopropylamino group at the 2-position and a 3-pyrrolidine substitution at the 7-position of the thienopyrimidinone core resulted in compounds with high potency and good aqueous solubility. mdpi.com While these findings are significant for the broader class of thieno-fused heterocycles, specific studies focusing on the this compound scaffold as a PDE7 inhibitor are not extensively documented in available literature.
Signal Peptidase (LepB) is an essential enzyme in Mycobacterium tuberculosis responsible for protein secretion and is considered a promising target for new tuberculosis treatments. A study exploring 3-aminothieno[2,3-b]pyridine-2-carboxamides, an isomeric series relative to the title compound, found them to be active against a strain of M. tuberculosis with reduced LepB expression. This suggests that the thienopyridine scaffold has potential for the development of LepB inhibitors. The structure-activity relationship (SAR) revealed that small molecular changes led to significant shifts in biological activity. The most potent compounds featured a trifluoromethyl group at the 4-position and hydrogen bond acceptors at the 6-position of the thieno[2,3-b]pyridine core.
| Compound | Key Substitutions | Activity Notes | Reference |
|---|---|---|---|
| 4i | 4-CF₃, 6-H, N-cyclohexyl amide | Active against wild-type M. tuberculosis | |
| 4k | 4-CF₃, 6-H, N-(4-fluorophenyl) amide | Active against wild-type M. tuberculosis | |
| 11n | 4-CH₃, N-(4-fluorophenyl) amide | Inactive against M. tuberculosis, maintained high cytotoxicity |
The thieno[3,2-c]pyridine scaffold and its isomers have been explored as inhibitors for a variety of other enzymes critical in oncology and other diseases.
Tie-2: The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis. While specific inhibitors based on the this compound scaffold are not widely reported, related thieno[3,2-b]pyridine (B153574) derivatives have been successfully developed as potent inhibitors of other tyrosine kinases involved in angiogenesis, such as c-Met and VEGFR2. nih.govgoogle.com This suggests the potential of the broader thienopyridine class in targeting angiogenesis-related kinases.
Aurora Kinase: Aurora kinases are crucial for cell cycle regulation, and their inhibition is a strategy in cancer therapy. wikipedia.org Research has identified thieno[3,2-c]pyrazoles, a closely related heterocyclic system, as a novel class of potent Aurora kinase inhibitors. mdpi.com Furthermore, patent literature has described aminopyridine compounds, including those with a thieno[3,2-c]pyridine backbone, as Aurora kinase inhibitors, indicating active research in this area. nih.govnih.gov
Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and a long-standing target for cancer chemotherapy. While various heterocyclic compounds, including those containing thiophene (B33073) rings, have been investigated as TS inhibitors, there is a lack of specific literature detailing the investigation of this compound or its direct analogs for this particular enzyme target based on the conducted searches.
Research into Interactions with Ion Channels (e.g., Calcium Channel Antagonism Mechanisms)
While direct research on this compound's interaction with ion channels is not extensively documented, the broader class of thienopyridine derivatives has shown significant activity as calcium channel antagonists. nih.gov Calcium channel blockers are a well-established group of medications that impede the movement of calcium ions (Ca2+) through calcium channels. wikipedia.org These drugs are critical in managing conditions such as hypertension and angina pectoris by causing vasodilation and, in some cases, reducing cardiac workload. wikipedia.orgdrugbank.com
The activity of thienopyridine derivatives as calcium channel blockers highlights the potential of the thieno[3,2-c]pyridine scaffold in modulating ion channel function. For instance, S-312-d, a dihydrothienopyridine derivative, has demonstrated potent prophylactic and therapeutic effects in stroke-prone spontaneously hypertensive rats, comparable to established calcium channel blockers like nimodipine (B1678889) and nicardipine. nih.gov The mechanism of such compounds generally involves binding to L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac cells. wikipedia.orgdrugbank.com
The structural characteristics of the thieno[3,2-c]pyridine core likely contribute to its ability to interact with the voltage-gated calcium channels. The spatial arrangement of the fused thiophene and pyridine (B92270) rings, along with the nature and position of substituents, would dictate the binding affinity and selectivity for different subunits of the calcium channel complex.
Below is a table summarizing the activity of a related thienopyridine derivative compared to known calcium channel blockers.
| Compound | Class | Primary Mechanism | Noted Effects |
| S-312-d | Dihydrothienopyridine | Calcium Channel Antagonist | Increased survival rate and reduced stroke lesions in hypertensive rats. nih.gov |
| Nimodipine | Dihydropyridine | Calcium Channel Blocker | Used to improve neurological outcomes after subarachnoid hemorrhage. drugbank.com |
| Nicardipine | Dihydropyridine | Calcium Channel Blocker | Used for short-term treatment of hypertension and angina. drugbank.com |
Role as Bioisosteres in Lead Compound Development and Optimization Strategies
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical and chemical properties, is a cornerstone of modern drug design. ajptr.com This approach is employed to enhance potency, improve selectivity, alter metabolic profiles, and reduce toxicity. ajptr.comnih.gov The thieno[3,2-c]pyridine scaffold is an excellent example of a bioisostere for other aromatic or heterocyclic ring systems in lead optimization.
The thieno[3,2-b]pyridine moiety, an isomer of the scaffold in the title compound, has been successfully used as a bioisosteric replacement for picolinamide (B142947) and 2,3-difluorobenzamide (B105335) cores in the development of negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov This substitution led to the discovery of potent and brain-penetrant mGlu5 NAMs with improved pharmacokinetic properties. nih.gov The rationale behind such a replacement lies in the similar electronic distribution and steric profile of the thienopyridine ring compared to the original core, allowing it to maintain crucial interactions with the target protein while potentially offering advantages in terms of metabolic stability or synthetic accessibility.
The following table illustrates examples of bioisosteric replacements involving heterocyclic cores.
| Original Core | Bioisosteric Replacement | Target | Outcome |
| Picolinamide | Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 Receptor | Discovery of potent and brain-penetrant NAMs with improved oral bioavailability. nih.gov |
| 6-Methylpicolinomide | Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 Receptor | Identification of several potent mGlu5 NAMs. nih.gov |
| Phenyl Ring | Thiophene Ring | Various | A common bioisosteric replacement to modulate properties. nih.gov |
Investigation of Specific Interactions with Biological Macromolecules
The thieno[3,2-c]pyridine scaffold and its derivatives have been investigated for their interactions with a variety of biological macromolecules, leading to the development of inhibitors for several important enzyme classes and receptors. These interactions are fundamental to their potential therapeutic effects.
Derivatives of the isomeric thieno[2,3-b]pyridine have been identified as inhibitors of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme implicated in cancer cell motility and invasion. rsc.org Molecular docking studies of these inhibitors revealed key hydrogen bonding interactions with amino acid residues such as His356, Glu341, Arg549, and Lys438 within the enzyme's active site. rsc.org The phenyl moiety of the inhibitor was found to occupy a lipophilic pocket, further stabilizing the interaction. rsc.org
In another example, tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and evaluated as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway which is often dysregulated in cancer. rsc.org These compounds demonstrated promising inhibitory activity, indicating that the scaffold can effectively interact with this G-protein coupled receptor.
Furthermore, thieno[3,2-b]pyridine derivatives have been developed as inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. mdpi.comwikipedia.org The presence of the sulfur atom in the heterocyclic ring is thought to enhance the inhibitory potency. wikipedia.org The interaction of these molecules with the dopamine (B1211576) D2 receptor, however, was found to be weak, while they showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov
A table summarizing the interactions of thienopyridine derivatives with biological macromolecules is presented below.
| Thienopyridine Derivative | Biological Target | Type of Interaction | Key Interacting Residues (if known) |
| Thieno[2,3-b]quinoline carboxamide | PLC-γ | Inhibition | His356, Glu341, Arg549, Lys438 rsc.org |
| Tetrahydrothieno[3,2-c]pyridine derivatives | Smoothened (Smo) Receptor | Antagonism | N/A |
| 7-arylethers of thieno[3,2-b]pyridine | VEGFR-2, c-Met | Inhibition | N/A |
| 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives | Serotonin 5-HT1 & 5-HT2 Receptors | High-affinity binding | N/A |
Advanced Applications in Materials Science Research
Ligand Design for Phosphorescent Complexes (e.g., Iridium(III) Complexes for LED Technologies)
The thieno[3,2-c]pyridine (B143518) scaffold, the core of 3-Methylthieno[3,2-c]pyridin-4-amine, has been identified as a highly effective ligand framework for the development of phosphorescent heavy metal complexes, most notably with Iridium(III). These complexes are at the forefront of research for organic light-emitting diodes (OLEDs) due to their ability to harness both singlet and triplet excitons, leading to high quantum efficiencies. The nitrogen atom in the pyridine (B92270) ring and a carbon atom from the thiophene (B33073) ring can coordinate with the iridium center, forming stable cyclometalated complexes.
While direct experimental data on this compound as a ligand in published literature is limited, the broader class of thieno[3,2-c]pyridine derivatives has been successfully employed in creating highly efficient phosphorescent emitters. For instance, Iridium(III) complexes incorporating thieno[3,2-c]pyridine-based ligands have been synthesized and shown to exhibit a range of emission colors, from blue to red, which is a critical requirement for full-color display and solid-state lighting applications. The methyl and amine substituents on the this compound structure are expected to influence the electronic properties of the resulting Iridium(III) complex, potentially affecting its emission wavelength, quantum yield, and stability. The electron-donating nature of the amine group, for example, could lead to a red-shift in the emission spectrum.
The design of these ligands is crucial for tuning the photophysical properties of the Iridium(III) complexes. By modifying the substituents on the thieno[3,2-c]pyridine core, researchers can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, which in turn determines the color and efficiency of the emitted light. This tunability is a key advantage of using organic ligands like this compound in the development of next-generation LED technologies.
| Iridium(III) Complex based on Thieno[3,2-c]pyridine Derivatives | Emission Color | Application |
| Iridium(III)bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate | Orange | OLEDs |
| Iridium(III) complexes with extended π-conjugated thieno[3,2-c]quinoline ligands | Red | OLEDs |
This table presents data on related Iridium(III) complexes containing the thieno[3,2-c]pyridine scaffold to illustrate the potential of this compound in similar applications.
Investigation of Semiconductor Properties (e.g., n-type Polymeric Semiconductors)
The exploration of novel organic materials for semiconductor applications is a rapidly advancing field, driven by the promise of flexible, lightweight, and low-cost electronic devices. The thieno[3,2-c]pyridine core structure, as found in this compound, possesses inherent electronic characteristics that make it a compelling candidate for use in organic semiconductors. The electron-deficient nature of the pyridine ring, combined with the electron-rich thiophene ring, can facilitate charge transport, a fundamental requirement for any semiconductor material.
Specifically, the incorporation of the thieno[3,2-c]pyridine moiety into polymeric structures is being investigated for the development of n-type polymeric semiconductors. N-type materials, which conduct negative charge carriers (electrons), are essential components in various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). There is a significant research effort to design stable and efficient n-type organic semiconductors to complement the more common p-type (hole-conducting) materials.
Research on polymers incorporating a related isomer, thieno[2,3-b]pyridine (B153569), has demonstrated promising n-type semiconductor behavior. For example, a diketopyrrolopyrrole (DPP) based polymer flanked by thieno[2,3-b]pyridine units exhibited high electron mobility. nih.gov This suggests that the nitrogen atom within the fused ring system plays a crucial role in lowering the LUMO energy level, which is a key requirement for efficient electron injection and transport. Similarly, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits has been shown to exhibit ambipolar charge transport, with balanced hole and electron mobilities. acs.org These findings underscore the potential of the thieno[3,2-c]pyridine scaffold in creating high-performance n-type and ambipolar semiconducting polymers. The presence of the methyl and amine groups in this compound could further modulate the electronic properties and morphology of the resulting polymers, influencing their charge transport characteristics.
| Polymer based on Thienopyridine Derivatives | Semiconductor Type | Charge Carrier Mobility (cm²/Vs) | Application |
| Thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole polymer | n-type | 0.1 | OFETs, All-Polymer Solar Cells |
| Bisisoindigo derivative with thieno[3,2-c]pyridine-4,6-dione | Ambipolar (p-type and n-type) | 0.011 (hole), 0.015 (electron) | OFETs |
This table showcases the semiconductor properties of polymers containing related thienopyridine structures, highlighting the potential of polymers derived from this compound.
Future Research Directions for 3 Methylthieno 3,2 C Pyridin 4 Amine
Development of Novel and Sustainable Synthetic Methodologies
While methods for the synthesis of thieno[3,2-c]pyridines exist, there is a continuous need for the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.govgoogle.com Future research should focus on "green" chemistry principles to minimize hazardous waste and improve atom economy. rsc.org This includes the exploration of one-pot multicomponent reactions, which can significantly streamline the synthesis of complex derivatives from simple starting materials. researchgate.net The use of novel catalytic systems, such as transition-metal catalysts, could offer new pathways for the construction and functionalization of the thienopyridine core. beilstein-journals.org Furthermore, developing syntheses that avoid harsh reaction conditions, like high temperatures and the use of unattractive reagents such as azides, is a key objective. nih.gov The development of such methodologies will not only make these compounds more accessible for research but also more viable for large-scale production.
Comprehensive Mechanistic Investigations of Chemical Reactivity and Biological Interactions
A deeper understanding of the chemical reactivity and the mechanisms underlying the biological activity of 3-methylthieno[3,2-c]pyridin-4-amine is crucial for rational drug design. Future studies should aim to elucidate the precise molecular interactions between these compounds and their biological targets. For instance, detailed mechanistic studies on how derivatives of the thieno[2,3-b]pyridine (B153569) series undergo reactions like oxidative dimerization can reveal unexpected chemical pathways and lead to the creation of novel molecular architectures with unique biological profiles. nih.gov Investigating the role of specific functional groups on the thienopyridine scaffold in binding to target proteins will provide invaluable insights for optimizing potency and selectivity. Techniques such as X-ray crystallography of ligand-protein complexes, advanced NMR spectroscopy, and kinetic studies can be employed to map these interactions at an atomic level.
Advanced Computational Modeling for Predictive Research and Virtual Screening
Computational approaches are poised to play an increasingly significant role in accelerating the discovery and optimization of this compound-based drug candidates. Advanced computational modeling, including quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide detailed insights into the electronic properties and conformational dynamics of these molecules, aiding in the prediction of their reactivity and binding affinities.
High-throughput virtual screening (HTVS) of large compound libraries against various biological targets can efficiently identify new hit compounds with desired activities. nih.gov The use of hybrid virtual screening protocols that combine structure-based methods with machine learning algorithms, such as geometric deep learning, can enhance the accuracy of these predictions. nih.gov These in silico methods, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with drug discovery.
Expansion of Structure-Activity Relationship Studies to Unexplored Chemical Space
While initial structure-activity relationship (SAR) studies have provided valuable information on the thieno[3,2-c]pyridin-4-amine (B1356683) scaffold, there remains a vast chemical space to be explored. nih.gov Future research should focus on systematically modifying different positions of the thienopyridine core to probe the effects on biological activity. This includes the introduction of a diverse range of substituents to explore various physicochemical properties such as size, lipophilicity, and hydrogen bonding capacity.
The synthesis and evaluation of hybrid molecules, combining the thienopyridine scaffold with other pharmacophores, could lead to compounds with novel or improved activities. nih.gov A comprehensive SAR analysis will be instrumental in building robust models that can predict the activity of new derivatives and guide the design of more potent and selective compounds. researchgate.netfrontiersin.org
Exploration of Uncharted Biological Target Space and Chemical Biology Applications
The versatility of the thienopyridine scaffold suggests that its therapeutic potential may extend beyond the currently identified targets. nih.gov A key future direction is the exploration of uncharted biological target space to identify new diseases that could be treated with derivatives of this compound. This can be achieved through phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target.
Furthermore, the development of chemical biology probes based on the this compound structure could be a powerful tool for studying complex biological processes. These probes, which can be tagged with fluorescent or affinity labels, can be used to identify the cellular targets of these compounds and to elucidate their mechanism of action at a systems level. This exploration into new biological activities will be crucial for expanding the therapeutic applications of this promising class of compounds. mdpi.comnih.gov
Q & A
Q. What are the key synthetic routes for 3-Methylthieno[3,2-c]pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Core formation : Cyclization of thiophene derivatives with pyridine precursors under acidic or catalytic conditions (e.g., using triethyl orthoformate) .
- Functionalization : Introduction of the methyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with methylboronic acids) .
- Amine installation : Buchwald-Hartwig amination or nucleophilic substitution with ammonia equivalents .
Optimization : Use automated platforms (e.g., continuous flow reactors) to enhance yield and purity. Monitor reactions via TLC or HPLC, and characterize intermediates/final products using NMR and mass spectrometry (HRMS) .
Q. How can researchers characterize this compound and confirm structural integrity?
- Methodological Answer : Employ a combination of:
- Spectroscopy : H/C NMR for verifying substituent positions and stereochemistry .
- Chromatography : HPLC (≥99% purity) to assess purity .
- Mass spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular weight .
- X-ray crystallography : For unambiguous structural determination if crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogens, alkoxy groups) at the 3-methyl or pyridine positions to alter electronic/steric properties .
- In vitro assays : Test analogs against target proteins (e.g., BTK kinase) using enzymatic inhibition assays. Compound 14g in a BTK inhibitor series showed IC values <100 nM, demonstrating the impact of substituent choice .
- Computational modeling : Perform docking studies (e.g., with AutoDock Vina) to predict binding modes and guide structural modifications .
Q. How can researchers resolve contradictions in biological activity data for thieno[3,2-c]pyridin-4-amine derivatives?
- Methodological Answer :
- Assay validation : Ensure consistency in assay protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., proliferation inhibition in cancer lines) .
- Purity checks : Re-evaluate compound purity via HPLC and NMR, as impurities >1% can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
